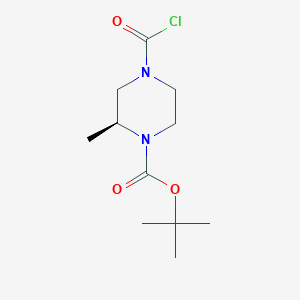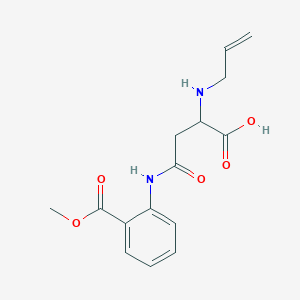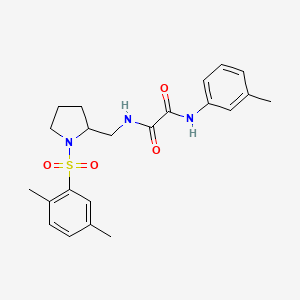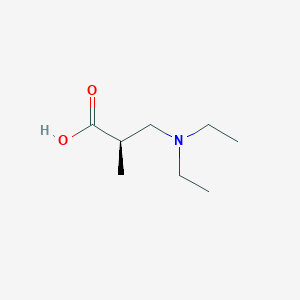
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2FN3S and its molecular weight is 404.28. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Reduction and Structural Confirmation : The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile and its derivatives have been explored in the field of chemical synthesis. For instance, Frolov et al. (2005) described the reduction of similar acrylonitriles with lithium aluminum hydride, leading to various derivatives. These products were confirmed via X-ray diffraction analysis, showcasing the structural properties of these compounds (Frolov et al., 2005).
Synthesis and Characterization : Kariuki et al. (2021) synthesized isostructural compounds related to the query compound and performed structural characterization through single crystal diffraction. These studies provide insights into the molecular structure and potential applications in materials science (Kariuki et al., 2021).
Biological Activity and Potential Applications
Fungicidal Activity : Shen De-long (2010) synthesized novel thiazolylacrylonitriles showing significant fungicidal activity against various fungi, indicating potential agricultural applications (Shen De-long, 2010).
Cytotoxic Potency : Sa̧czewski et al. (2004) examined the cytotoxic potency of acrylonitriles substituted with different heterocycles on cancer cell lines, offering potential leads for antitumor drugs (Sa̧czewski et al., 2004).
Antioxidant Activity : El Nezhawy et al. (2009) explored the antioxidant activity of thiazolidin-4-one derivatives, including those with structural similarity to the query compound, highlighting potential applications in oxidative stress management (El Nezhawy et al., 2009).
Antifungal Activities : Nam et al. (2012) synthesized and tested diarylthiazole compounds, including derivatives structurally similar to the query compound, against phytopathogenic fungi, suggesting usage in plant disease control (Nam et al., 2012).
Materials Science and Photophysical Properties
Nonlinear Optical Limiting : Anandan et al. (2018) studied thiophene dyes, including acrylonitrile derivatives, for their nonlinear optical limiting properties, indicating potential in photonic or optoelectronic devices (Anandan et al., 2018).
Electronic Properties and Applications : Percino et al. (2011) investigated the electronic properties of substituted acrylonitriles, revealing their potential in electronic and optical applications (Percino et al., 2011).
Propiedades
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3S/c1-11-2-5-16(22)17(6-11)24-9-12(8-23)19-25-18(10-26-19)14-4-3-13(20)7-15(14)21/h2-7,9-10,24H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVOFIEAXCTBP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2427341.png)


![3-[3-(Phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2427348.png)



![3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)

